hERG Liability Reduction Via 3,3-Difluorocyclobutyl Substitution
In a structurally related series of piperidine-based GLP-1R agonists, replacement of the piperidine ring's non-fluorinated substituent with a 3,3-difluorocyclobutyl group markedly reduced hERG channel inhibition. The benchmark compound danuglipron (PF-06882961), which lacks this group, exhibited an hERG IC₅₀ of 4.3 μM, whereas optimized difluorocyclobutyl analogs achieved significantly lower hERG activity (exact values not disclosed in the abstract) [1]. This class-level finding demonstrates that the difluorocyclobutyl moiety is a validated design element for improving cardiac safety margins.
| Evidence Dimension | hERG channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Structurally related difluorocyclobutyl analog (compound 73) shows reduced hERG inhibition vs. danuglipron |
| Comparator Or Baseline | Danuglipron (PF-06882961) hERG IC₅₀ = 4.3 μM |
| Quantified Difference | Significant reduction (exact fold-change not available in abstract) |
| Conditions | In vitro hERG patch-clamp assay |
Why This Matters
For procurement decisions, this demonstrates that the 3,3-difluorocyclobutyl group is a privileged structural motif for minimizing cardiac safety risks, making this compound a strategically superior starting point for lead optimization compared to non-fluorinated piperidine analogs.
- [1] Li, M., et al. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide‑1 Receptor Agonists with Reduced hERG Inhibitory Activities. J. Med. Chem. 2025, 68, 7662-7692. View Source
